molecular formula C21H17ClN4O B278868 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide

货号 B278868
分子量: 376.8 g/mol
InChI 键: YYQBQONBQVYRMR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Takeda Pharmaceutical Company Limited in 2004 and has since gained recognition for its ability to selectively inhibit Toll-like receptor 4 (TLR4) signaling, making it a promising candidate for the treatment of various inflammatory and immune-related diseases.

作用机制

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-β (IFN-β), which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have several biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines and chemokines, a decrease in tissue damage, and an improvement in survival rates in animal models of sepsis and acute lung injury. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

实验室实验的优点和局限性

One of the main advantages of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its selectivity for TLR4 signaling, which reduces the risk of off-target effects. It also has a relatively low toxicity profile and can be administered orally or intravenously. However, one limitation of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its short half-life, which requires frequent dosing in order to maintain therapeutic levels.

未来方向

There are several potential future directions for the research and development of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the potential use of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of interest is the development of more potent and selective TLR4 inhibitors, which could lead to improved therapeutic outcomes and reduced side effects. Additionally, the use of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide in the treatment of other inflammatory and immune-related diseases, such as inflammatory bowel disease and multiple sclerosis, warrants further investigation.

合成方法

The synthesis of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions, starting with the reaction of 4-chlorobenzaldehyde and methylamine to form 4-chlorophenylmethylamine. This intermediate is then reacted with 1-naphthaldehyde to form the corresponding imine, which is reduced with sodium borohydride to yield the amine. The final step involves the reaction of the amine with 1,2,4-triazole-3-carboxylic acid to form 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide.

科学研究应用

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases, including sepsis, acute lung injury, rheumatoid arthritis, and cancer. Its ability to selectively inhibit TLR4 signaling has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage.

属性

产品名称

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide

分子式

C21H17ClN4O

分子量

376.8 g/mol

IUPAC 名称

1-(4-chlorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C21H17ClN4O/c1-25(13-16-7-4-6-15-5-2-3-8-19(15)16)21(27)20-23-14-26(24-20)18-11-9-17(22)10-12-18/h2-12,14H,13H2,1H3

InChI 键

YYQBQONBQVYRMR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

规范 SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。